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molecular formula C18H20O2 B8693387 4,4-cyclohexylidene bisphenol

4,4-cyclohexylidene bisphenol

Cat. No. B8693387
M. Wt: 268.3 g/mol
InChI Key: WZCQOMUGRAWORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872858B2

Procedure details

More particularly, 1,4-bis(4-hydroxyphenyl)-1-cyclohexene is hydrogenated, and the resulting reaction mixture which contains 4-(4′-(4″-hydroxyphenyl)cyclohexyl)-1-hydroxybenzene is subjected to conventional purification methods to provide a purified product, and the product is then dissolved in an organic solvent which is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran, or alternatively, the reaction mixture obtained is subjected to solvent replacement by an organic solvent which is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran. Then, the resulting solution of the product or the solution of the reaction mixture in such an organic solvent as mentioned above is subjected to cis-trans separation operations by a suitable means such as preparative high performance liquid chromatography making use of difference of retention time so that the cis- and trans-isomer, that is, 4-(trans-4′-(4″-hydroxyphenyl)cyclohexyl)-1-hydroxybenzene and 4-(cis-4′-(4″-hydroxyphenyl)cyclohexyl) 1-hydroxybenzene, are separately obtained.
Name
1,4-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[CH2:10][CH:9]=2)=[CH:4][CH:3]=1.[OH:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]2[CH2:33][CH2:32][CH:31]([C:34]3[CH:39]=[CH:38][C:37]([OH:40])=[CH:36][CH:35]=3)[CH2:30][CH2:29]2)=[CH:24][CH:23]=1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C@H:8]2[CH2:13][CH2:12][C@H:11]([C:14]3[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=3)[CH2:10][CH2:9]2)=[CH:6][CH:7]=1.[OH:21][C:22]1[CH:23]=[CH:24][C:25]([C@@H:28]2[CH2:33][CH2:32][C@H:31]([C:34]3[CH:35]=[CH:36][C:37]([OH:40])=[CH:38][CH:39]=3)[CH2:30][CH2:29]2)=[CH:26][CH:27]=1

Inputs

Step One
Name
1,4-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CCC(CC1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1CCC(CC1)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture which
CUSTOM
Type
CUSTOM
Details
is subjected to conventional purification methods
CUSTOM
Type
CUSTOM
Details
to provide a purified product
DISSOLUTION
Type
DISSOLUTION
Details
the product is then dissolved in an organic solvent which
CUSTOM
Type
CUSTOM
Details
is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
alternatively, the reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
above is subjected to cis-trans separation operations by a suitable means such as preparative high performance liquid chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)[C@@H]1CC[C@H](CC1)C1=CC=C(C=C1)O
Name
Type
product
Smiles
OC1=CC=C(C=C1)[C@H]1CC[C@H](CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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